1-Triacontanethiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Triacontanethiol can be synthesized through the thiol-ene reaction, where a long-chain alkene reacts with hydrogen sulfide in the presence of a radical initiator. The reaction typically requires elevated temperatures and a suitable solvent to facilitate the process.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of long-chain alkenes in the presence of sulfur sources. This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Triacontanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted alkanes depending on the reagent used.
Scientific Research Applications
1-Triacontanethiol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for nanoparticles.
Biology: It serves as a model compound for studying thiol-based biochemistry.
Medicine: Research explores its potential as an antioxidant and in drug delivery systems.
Industry: It is utilized in the production of lubricants, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 1-Triacontanethiol exerts its effects involves the interaction of its thiol group with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their structure and function. Additionally, it can act as a reducing agent, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
1-Triacontanol: A long-chain alcohol with similar applications in plant growth regulation.
1-Triacontylamine: An amine with comparable long-chain properties.
Uniqueness: 1-Triacontanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its alcohol and amine counterparts. This makes it particularly valuable in applications requiring thiol-specific interactions, such as in the stabilization of nanoparticles and as a reducing agent in biochemical studies.
Properties
CAS No. |
66213-99-8 |
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Molecular Formula |
C30H62S |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
triacontane-1-thiol |
InChI |
InChI=1S/C30H62S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3 |
InChI Key |
UNPYGJMJLZPWAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCS |
Origin of Product |
United States |
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